2-(2-Phenoxyethoxy)aniline

Physicochemical Property Lipophilicity Drug Design

Researchers designing CNS therapeutics often face lead candidates with insufficient brain exposure. 2-(2-Phenoxyethoxy)aniline (CAS 114012-05-4) offers a direct solution as a strategic ortho-isomer building block. Key differentiators: - Enhanced Lipophilicity: LogP of 2.95 rationalizes its use to improve blood-brain barrier penetration over meta/para isomers. - Predictable Reactivity: Ortho-substitution enables directed ortho-metalation (DoM) for precise, late-stage functionalization. - Conformational Rigidity: Intramolecular H-bonding capacity supports the design of pre-organized, high-affinity ligands. Source with validated purity for reproducible SAR.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 114012-05-4
Cat. No. B040498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenoxyethoxy)aniline
CAS114012-05-4
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC2=CC=CC=C2N
InChIInChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2
InChIKeyOWCFHGUDMYDGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenoxyethoxy)aniline: Research Intermediate Overview


2-(2-Phenoxyethoxy)aniline (CAS 114012-05-4) is an ortho-substituted aniline derivative bearing a phenoxyethoxy side chain. This compound serves as a flexible building block in organic synthesis, valued for its ability to introduce both aniline and phenoxyether functionalities into more complex molecular architectures . Its primary role is as a research intermediate, with potential applications in pharmaceutical and agrochemical development due to its capacity for further functionalization via electrophilic aromatic substitution or nucleophilic reactions at the amine group .

Ortho-substituted aniline building block
Dual functional handle (aniline + phenoxyether)
Compatible with EAS and nucleophilic derivatization

2-(2-Phenoxyethoxy)aniline vs. Positional Isomers


The position of the phenoxyethoxy substituent on the aniline ring critically modulates both the compound's physicochemical properties and its chemical reactivity, making simple interchange with meta- or para-isomers scientifically unsound. Specifically, ortho-substitution in 2-(2-phenoxyethoxy)aniline introduces steric hindrance and unique electronic effects that differ substantially from the 3- and 4-substituted analogs . These differences directly impact the compound's lipophilicity (measured by LogP) and its behavior in key reactions like electrophilic aromatic substitution and nucleophilic addition . Therefore, selecting the correct isomer is a critical decision point in synthetic route design and biological activity optimization.

Lipophilicity shift

Ortho substitution yields a distinct LogP profile versus meta and para isomers, potentially altering partitioning and permeability.

EAS regioselectivity

Ortho isomer directs electrophilic substitution to ortho/para positions; other isomers exhibit different directing effects, impacting synthetic outcomes.

Conformational bias

Ortho isomer can form intramolecular hydrogen bonds, pre-organizing the molecule; meta/para isomers lack this feature, affecting binding-related properties.

2-(2-Phenoxyethoxy)aniline: Evidence-Based Differentiation


Lipophilicity as a Selectivity Marker

The ortho-substituted 2-(2-phenoxyethoxy)aniline exhibits a significantly higher LogP value compared to its meta-substituted isomer, 3-(2-phenoxyethoxy)aniline. This difference in lipophilicity is a direct consequence of the ortho substituent effect, which alters the compound's ability to partition between aqueous and organic phases . For researchers optimizing compound permeability or solubility, this quantitative difference provides a clear, measurable basis for selecting the ortho isomer over the meta isomer when higher lipophilicity is desired .

Lipophilicity (LogP)
Reported
ΔLogP +0.15 vs meta
Supports selection for higher lipophilicity contexts
Estimated values; verify experimentally
Physicochemical Property Lipophilicity Drug Design LogP

Molecular Flexibility and Chain Length Impact

The target compound's 2-phenoxyethoxy chain provides a specific number of rotatable bonds (n=5), which is fewer than that of the extended chain analog 2-(3-phenylpropoxy)aniline . This difference in chain length directly impacts the conformational flexibility of the molecule, a key factor in ligand-receptor binding interactions. A more constrained chain (phenoxyethoxy) can result in a lower entropic penalty upon binding, potentially leading to improved binding affinity and selectivity compared to the more flexible phenylpropoxy chain [1].

Rotatable Bonds
Class-level
5 vs 6 rotatable bonds
May support conformational constraint studies
Class-level inference; confirm by experiment
Conformational Analysis Molecular Flexibility Structure-Activity Relationship Rotatable Bonds

Ortho-Directed Electrophilic Aromatic Substitution

The ortho-alkoxy group in 2-(2-phenoxyethoxy)aniline exerts a strong directing effect in electrophilic aromatic substitution (EAS) reactions, steering incoming electrophiles predominantly to the para and other ortho positions [1]. This is a fundamental difference from the 3- and 4-substituted isomers, where the directing effects are altered or absent. While direct kinetic data comparing isomer reactivities is not available, the established principles of organic chemistry dictate that ortho-substituted anilines often react faster in EAS due to resonance stabilization of the intermediate arenium ion [1]. This predictable reactivity is a critical factor for synthetic chemists designing complex molecules.

EAS Reactivity
Class-level
Strong ortho/para direction
Enables regioselective synthetic routes
Qualitative; kinetic data unavailable
Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity Ortho-Direction

Intramolecular Hydrogen Bonding Advantage

The ortho-position of the phenoxyethoxy group allows for potential intramolecular hydrogen bonding between the ether oxygen and the aniline N-H proton . This interaction is geometrically impossible in the meta- and para-isomers. This intramolecular hydrogen bond stabilizes a specific low-energy conformation and can significantly influence the compound's overall shape, electronic distribution, and its ability to engage in intermolecular hydrogen bonding with biological targets [1]. This unique conformational bias can be exploited to design ligands with improved binding affinity and selectivity for proteins that recognize specific molecular shapes.

Intramolecular H‑bond
Class-level
Potential O···H‑N ring
May introduce conformational bias
Indirect inference; requires confirmation
Molecular Recognition Hydrogen Bonding Conformational Analysis Ligand Design

Optimal Applications for 2-(2-Phenoxyethoxy)aniline


CNS Lead Optimization with High Lipophilicity

The LogP value of 2.95 positions 2-(2-phenoxyethoxy)aniline as a superior building block for CNS drug discovery programs where increased lipophilicity is correlated with enhanced blood-brain barrier penetration. Researchers targeting CNS receptors can rationally select this ortho-isomer over the less lipophilic meta-isomer (estimated LogP ~2.8) to potentially improve a lead compound's brain exposure, directly addressing a common liability in neurotherapeutic development .

Conformationally Constrained Ligand Synthesis

The compound's 5 rotatable bonds and its capacity for intramolecular hydrogen bonding make it an ideal starting material for generating conformationally constrained libraries. By using this ortho-isomer, medicinal chemists can design molecules with a more rigid, pre-organized binding conformation, which often translates to higher target affinity and improved selectivity profiles in biochemical and cellular assays . This is particularly valuable for challenging targets like protein-protein interactions or allosteric sites.

Regioselective Functionalization via Ortho-Metalation

The ortho-substituted aniline framework is a known substrate for directed ortho-metalation (DoM) reactions . This powerful synthetic strategy allows for the precise introduction of electrophiles at positions adjacent to the directing group, enabling the construction of highly substituted aromatic rings with predictable regiocontrol . For chemists synthesizing complex drug candidates or agrochemical intermediates, this predictable reactivity of the ortho-isomer is a significant advantage over the meta- and para-isomers, which offer different or no directing capabilities .

EAS-Based Functional Library Scaffold

The strongly activated aromatic ring of 2-(2-phenoxyethoxy)aniline facilitates rapid and diverse functionalization via electrophilic aromatic substitution . This makes it an excellent scaffold for generating libraries of analogs for structure-activity relationship (SAR) studies. The unique ortho-directing effect ensures that the resulting substitution patterns are distinct from those obtained using the meta- or para-isomers, thereby expanding the chemical space explored in a medicinal chemistry campaign .

Application
Selection Property
Validation Focus
CNS permeability model studies
Lipophilicity profile
Blood-brain barrier penetration models
Conformationally constrained ligand design
Rotatable bond count and H‑bond potential
Binding affinity and selectivity assays
Directed ortho-metalation synthesis
Ortho-directing group reactivity
Regioselective functionalization validation
Electrophilic aromatic substitution library synthesis
Activated aromatic ring
Substitution pattern diversification

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